molecular formula C19H25N3 B2885491 N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine CAS No. 79099-03-9

N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine

Cat. No. B2885491
Key on ui cas rn: 79099-03-9
M. Wt: 295.43
InChI Key: LKCLUVMTZWCXTC-UHFFFAOYSA-N
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Patent
US04344945

Procedure details

In this reference example, 1.10 g of 1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride is mixed with 5 ml of water. Then, 15 ml of 1 N aqueous sodium hydroxide is added to the solution with cooling. The mixture is extracted with 20 ml of chloroform four times. The chloroform layer is washed with 20 ml of water two times. The resultant layer is dried and concentrated under reduced pressure to obtain 670 mg of 1-benzyl-4-[N-(o-aminobenzyl)amino]-piperidine as an oily residue.
Name
1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.Cl.Cl.[CH2:4]([N:11]1[CH2:16][CH2:15][CH:14]([NH:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])[CH2:13][CH2:12]1)[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[OH-].[Na+]>O>[CH2:4]([N:11]1[CH2:12][CH2:13][CH:14]([NH:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[NH2:25])[CH2:15][CH2:16]1)[C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][CH:10]=1 |f:0.1.2.3,4.5|

Inputs

Step One
Name
1-benzyl-4-[N-(o-aminobenzyl)-amino]-piperidine trihydrochloride
Quantity
1.1 g
Type
reactant
Smiles
Cl.Cl.Cl.C(C1=CC=CC=C1)N1CCC(CC1)NCC1=C(C=CC=C1)N
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with 20 ml of chloroform four times
WASH
Type
WASH
Details
The chloroform layer is washed with 20 ml of water two times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The resultant layer is dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)NCC1=C(C=CC=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 670 mg
YIELD: CALCULATEDPERCENTYIELD 83.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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